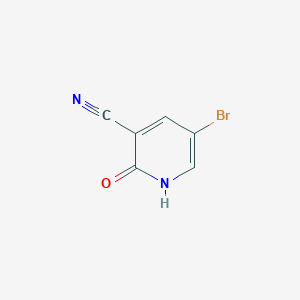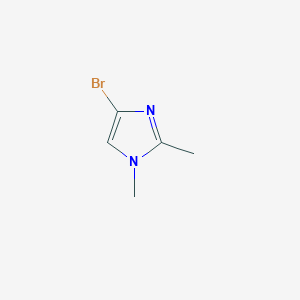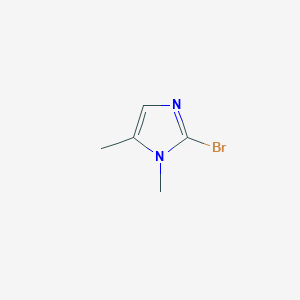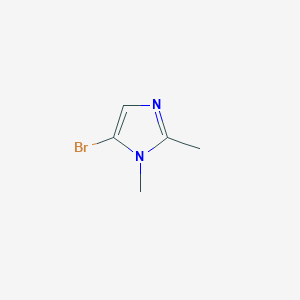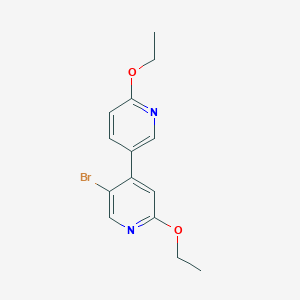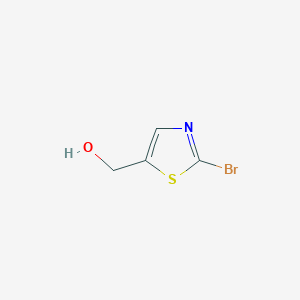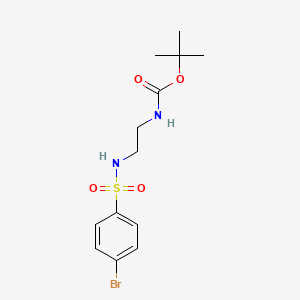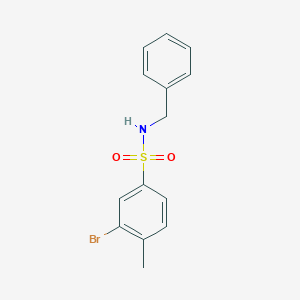![molecular formula C15H23N3O3 B1277792 Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 857284-20-9](/img/structure/B1277792.png)
Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in a variety of biologically active compounds. The structure of this compound suggests potential for interaction with biological targets, and its synthesis and characterization are of interest in the field of drug discovery and development.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved characterization by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies, with confirmation by single crystal X-ray diffraction analysis . Another study reported the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . These methods provide a basis for the synthesis of the compound , although the specific synthetic route for "Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been extensively studied using X-ray diffraction. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and further analyzed using density functional theory (DFT) . Similarly, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . These studies provide insights into the three-dimensional arrangement of atoms within the piperazine derivatives, which is crucial for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can be inferred from the synthesis and characterization studies. For instance, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involved amination reactions , while the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by a condensation reaction . These reactions highlight the functional group transformations that are possible with piperazine derivatives, which can be applied to the synthesis of "Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate".
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. The crystal structure analysis provides information on the molecular conformation and intermolecular interactions, which can influence properties such as solubility, melting point, and reactivity. For example, the crystal packing of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate features C–H…O intermolecular interactions , while tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibits weak C–H…O interactions and aromatic π–π stacking interactions . These interactions can affect the compound's stability and solubility, which are important parameters in drug formulation.
Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. These compounds have been analyzed using techniques like LCMS, NMR, IR, CHN elemental analysis, and X-ray diffraction studies. The structures and properties of these derivatives are crucial for understanding their potential applications in scientific research (Sanjeevarayappa et al., 2015).
Biological Evaluation
Some derivatives of tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate have been screened for biological activities such as antibacterial and anthelmintic properties. Although the activities vary, this indicates potential for these compounds in biological and pharmaceutical research (Kulkarni et al., 2016).
Molecular Structure Analysis
The detailed molecular structure and crystallography of these compounds provide insights into their chemical behavior and potential applications. Studies focus on the crystal and molecular structure, revealing important information about bond lengths, angles, and conformations, which is essential for designing molecules with specific properties (Mamat et al., 2012).
Potential as Catalysts and Intermediates
Some studies have explored the use of tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate derivatives as catalysts in chemical reactions or as intermediates in the synthesis of other compounds. This highlights their potential utility in various chemical processes (Mennenga et al., 2015).
Importance in Drug Development
Several studies have focused on synthesizing and studying derivatives of tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate as intermediates or key components in the development of various drugs, underlining their significance in pharmaceutical research (Zhang et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10,19H,6-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCHWJYIPFBVRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428751 |
Source


|
| Record name | tert-Butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
CAS RN |
857284-20-9 |
Source


|
| Record name | tert-Butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)



